Bismuth, dichlorotris(4-methoxy-2-methylphenyl)-
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Overview
Description
Bismuth, dichlorotris(4-methoxy-2-methylphenyl)-: is a chemical compound with the molecular formula C24H27BiCl2O3 . It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- typically involves the reaction of bismuth chloride with 4-methoxy-2-methylphenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state compounds .
Scientific Research Applications
Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, altering their activity and function. In catalytic processes, the compound facilitates the formation of reactive intermediates, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Bismuth, dichlorotris(4-methoxyphenyl)-
- Bismuth, dichlorotris(4-methylphenyl)-
- Bismuth, dichlorotris(2-methylphenyl)-
Uniqueness
Bismuth, dichlorotris(4-methoxy-2-methylphenyl)- is unique due to the presence of both methoxy and methyl groups on the phenyl rings. This structural feature imparts distinct electronic and steric properties, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
823213-26-9 |
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Molecular Formula |
C24H27BiCl2O3 |
Molecular Weight |
643.4 g/mol |
IUPAC Name |
dichloro-tris(4-methoxy-2-methylphenyl)bismuth |
InChI |
InChI=1S/3C8H9O.Bi.2ClH/c3*1-7-4-3-5-8(6-7)9-2;;;/h3*3,5-6H,1-2H3;;2*1H/q;;;+2;;/p-2 |
InChI Key |
YBJKEMCMDAVGFE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)[Bi](C2=C(C=C(C=C2)OC)C)(C3=C(C=C(C=C3)OC)C)(Cl)Cl |
Origin of Product |
United States |
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